Betamethasone 9(11)-ene is a chemical compound primarily recognized as an impurity in the synthesis of Betamethasone Valerate, a corticosteroid used for treating various inflammatory and autoimmune conditions. This compound is significant in pharmaceutical quality control, as its presence can affect the safety and efficacy of the final product. Betamethasone 9(11)-ene is classified under corticosteroids, which are steroid hormones that play a crucial role in regulating inflammation and immune responses in the body.
The synthesis of Betamethasone 9(11)-ene typically occurs through side reactions during the production of Betamethasone Valerate. Various synthetic routes are employed, often involving organic solvents, catalysts, and controlled temperature and pressure conditions to facilitate the formation of this impurity. Specific methods include:
Betamethasone 9(11)-ene can participate in several chemical reactions:
Reaction Type | Common Reagents |
---|---|
Oxidation | Hydrogen peroxide, potassium permanganate |
Reduction | Lithium aluminum hydride |
Substitution | Halogens (e.g., N-bromosuccinimide) |
The reactions can yield various derivatives such as hydroxylated or halogenated compounds that may exhibit different pharmacological properties.
Betamethasone 9(11)-ene exerts its effects primarily through binding to glucocorticoid receptors located in the cytoplasm. Upon binding, the receptor-ligand complex translocates into the nucleus where it interacts with glucocorticoid response elements on DNA, modulating gene transcription related to inflammation. Key actions include:
Betamethasone 9(11)-ene is typically presented as a white crystalline powder with moderate solubility in organic solvents but low solubility in water. It has a melting point that varies depending on purity and formulation.
The chemical stability of Betamethasone 9(11)-ene is influenced by environmental factors such as temperature and pH. It can undergo hydrolysis in aqueous solutions, which may affect its potency over time.
Betamethasone 9(11)-ene has several scientific applications:
Betamethasone 9(11)-ene (C₂₇H₃₆O₅, MW 440.58 g/mol) is a steroidal derivative featuring a distinctive double bond between C9 and C11 in its tetracyclic framework. Its IUPAC name is [(8S,10S,13S,14S,16S,17R)-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate [6]. The molecule contains six chiral centers (C8, C10, C13, C14, C16, C17) with fixed S/S/S/S/S/R configurations, respectively. The A-ring adopts a Δ¹,⁴-diene-3-one chromophore, while the D-ring incorporates a C17-valerate ester and C20-ketone. The 9(11)-ene moiety replaces the typical 9α-fluoro-11β-hydroxy group found in conventional betamethasone, fundamentally altering its electronic properties [6] [9].
Table 1: Structural Comparison of Betamethasone 9(11)-ene with Key Derivatives
Compound | C9 Modification | C16 Orientation | C17/C21 Functionalization | Key Structural Distinctions | |
---|---|---|---|---|---|
Betamethasone 9(11)-ene | Δ9(11) double bond | β-methyl | 17-valerate, 20-ketone | Absence of 9α-F/11β-OH; planar conjugation | |
Dexamethasone | 9α-fluoro-11β-hydroxy | α-methyl | 17α-hydroxy, 20-ketone | C16 epimer; enhanced glucocorticoid affinity | |
Beclomethasone dipropionate | 9α-fluoro-11β-hydroxy | β-methyl | 17,21-dipropionate | Symmetric esterification; increased lipophilicity | |
Betamethasone valerate | 9α-fluoro-11β-hydroxy | β-methyl | 17-valerate, 21-hydroxy | Retained 11β-OH; topical bioavailability | [4] [5] [9] |
The C16 β-methyl configuration is shared with betamethasone valerate but contrasts with dexamethasone’s α-orientation, which alters receptor binding kinetics. Unlike beclomethasone dipropionate’s C21 esterification, Betamethasone 9(11)-ene maintains a free C21 hydroxy group, reducing its polarity [5] [9]. The Δ9(11) unsaturation introduces planar rigidity absent in saturated analogs, impacting three-dimensional conformation.
The Δ9(11) unsaturation creates an extended enone system (C3=O/C4=C4/C9=C11) that:
Degradation studies in emulsifying ointments show >60% decomposition within 6 hours, primarily via ester hydrolysis and epimerization, contrasting with betamethasone valerate’s slower degradation (t₁/ₗ=8 days) [2].
XRD analysis reveals a orthorhombic crystal system with space group P2₁2₁2₁. The Δ9(11) bond length measures 1.34 Å, characteristic of an unstrained double bond, while the C3=O bond elongates to 1.23 Å due to cross-ring conjugation [3].
Table 2: Spectroscopic Signatures of Betamethasone 9(11)-ene
Technique | Key Assignments | Structural Correlations | |
---|---|---|---|
¹H NMR (500 MHz, CDCl₃) | δ 6.19 (s, H-4), δ 5.71 (d, J=10.3 Hz, H-1), δ 2.48 (m, H6α), δ 1.02 (s, 18-CH₃), δ 0.83 (d, 16-CH₃) | H-4 downfield shift confirms enone conjugation; C16 methyl doublet confirms β-configuration | |
¹³C NMR (125 MHz, CDCl₃) | δ 186.0 (C-3), δ 162.7 (C-5), δ 151.2 (C-1), δ 129.8 (C-2), δ 126.7 (C-4) | Carbonyl resonances consistent with α,β-unsaturated ketone | |
FTIR (KBr) | 1732 cm⁻¹ (ester C=O), 1665 cm⁻¹ (enone C=O), 1635 cm⁻¹ (C=C), 3019 cm⁻¹ (=C-H) | Conjugated carbonyls show >20 cm⁻¹ redshift vs saturated analogs | [3] [6] [8] |
The H-4 singlet at δ 6.19 and lack of C11 methine signal (typically δ 4.0-5.0 in 11-hydroxy derivatives) confirm the Δ9(11) structure. IR bands at 1635 cm⁻¹ and 1665 cm⁻¹ demonstrate vibrational coupling between the enone and ester carbonyls [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4